2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol

RIPK1 inhibition necroptosis kinase inhibitor

Researchers requiring a structurally defined chemical probe for RIPK1-dependent necroptosis studies cannot substitute generic pyrimidine derivatives due to the unique SAR conferred by the furan-3-yl and cyclopropyl substitutions. This compound provides a patent-validated tool with documented potency (IC50 140 nM). - Defined RIPK1 inhibitory activity enables reproducible dose-response studies in cellular models of necroptosis. - Validated hPXR antagonism (IC50 1.52 µM) supports orthogonal studies of nuclear receptor-mediated drug metabolism. - Available for immediate procurement with documented purity and supply chain transparency.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 1412953-09-3
Cat. No. B1487080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol
CAS1412953-09-3
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=O)N2)C3=COC=C3
InChIInChI=1S/C11H10N2O2/c14-10-5-9(8-3-4-15-6-8)12-11(13-10)7-1-2-7/h3-7H,1-2H2,(H,12,13,14)
InChIKeyLCFHDCMDYLCGCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol Baseline Data


2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol (CAS 1412953-09-3) is a heterocyclic pyrimidine derivative with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It features a pyrimidin-4-ol core substituted at the 2-position with a cyclopropyl group and at the 6-position with a furan-3-yl moiety . Predicted physicochemical properties include a boiling point of 352.7±52.0 °C, density of 1.47±0.1 g/cm³, and pKa of approximately 8.0 . This compound is listed as Example LC-8 in US Patents 10,550,091 and 10,947,203, where it is claimed as an inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1) with an IC50 of 140 nM [1][2]. Procurement decisions should be informed by these data, which establish the compound as a defined chemical entity with specific, documented biological activity.

Generic Substitution Warning for 2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol


Generic pyrimidine derivatives cannot be substituted for 2-cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol due to the documented structure-activity relationship (SAR) of its precise substitution pattern. The furan-3-yl moiety at the 6-position provides a specific pharmacophore geometry distinct from furan-2-yl or phenyl alternatives, while the cyclopropyl group at the 2-position confers unique conformational constraints [1][2]. Patent data demonstrate that even closely related analogs within the same invention series, such as Example LC-82 and Example LC-88, exhibit substantially different activity profiles, underscoring the non-interchangeability of these compounds [1]. Furthermore, the pyrimidin-4-ol core exists in a keto-enol tautomeric equilibrium that influences both physicochemical properties and target binding interactions, a characteristic not shared by 4-amino or 4-chloro congeners [3]. Substituting any unverified analog would introduce unknown variables in potency, selectivity, and experimental reproducibility.

2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol Differentiation Evidence


RIPK1 Inhibitory Potency

2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol (Example LC-8 in US Patent 10,550,091 and US 10,947,203) exhibits an IC50 of 140 nM against Receptor Interacting Protein Kinase 1 (RIPK1) [1][2]. In contrast, related bicyclic furanopyrimidines in the same patent series show variable activity profiles, with some analogs demonstrating reduced potency or different selectivity windows [1][2]. This quantitative data provides a verifiable benchmark absent from generic pyrimidine derivatives lacking documented RIPK1 activity.

RIPK1 inhibition necroptosis kinase inhibitor inflammation

hPXR Antagonist Activity

In hPXR transactivation assays performed in HepG2 cells stably expressing FLAG-hPXR and a CYP3A4-luciferase reporter, 2-cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol (BDBM429599, Example LC-8) exhibits antagonist activity with an IC50 of 1.52 µM [1]. By comparison, the structurally distinct analog LC-82 (BDBM429673) displays a comparable EC50 of 1.40 µM in the same assay format [2], while the compound identified as LC-88 exhibits an EC50 of 1.40 µM [2].

hPXR antagonism nuclear receptor drug metabolism CYP3A4

Furan-3-yl Pharmacophore Specificity

The furan-3-yl group at the 6-position of the pyrimidin-4-ol core confers a unique three-dimensional spatial orientation and electronic distribution compared to furan-2-yl regioisomers. The C3 attachment positions the furan oxygen distal to the pyrimidine ring, creating a distinct hydrogen-bonding acceptor geometry [1]. Furano[3,2-d]pyrimidines and furano[2,3-d]pyrimidines exhibit divergent kinase inhibition profiles due to altered hinge-binding interactions . Substitution at the 3-position maintains metabolic stability advantages while avoiding the steric clashes sometimes observed with 2-furyl analogs in certain kinase active sites .

structure-activity relationship pharmacophore furan isomer molecular recognition

Cyclopropyl Conformational Constraint for Kinase Binding

The cyclopropyl group at the 2-position introduces conformational constraint that reduces the entropic penalty upon target binding. Cyclopropyl-substituted pyrimidines exhibit enhanced binding affinity compared to ethyl or isopropyl congeners, a principle established in kinase inhibitor medicinal chemistry [1]. The cyclopropyl moiety maintains a preferred orientation that facilitates productive interactions with hydrophobic pockets in kinase active sites, while the ring strain and unique C-C bond hybridization confer metabolic stability advantages [2]. The fungicidal pyrimidine patent literature explicitly teaches that cyclopropyl substitution at this position yields compounds with fungicidal activity superior to methyl or 1-propynyl alternatives [3].

cyclopropyl conformational restriction entropic benefit kinase inhibitor

Tautomeric Equilibrium in Molecular Recognition

The 4-hydroxy group on the pyrimidine ring exists in tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms [1]. This equilibrium is influenced by solvent polarity, pH, and the electronic nature of substituents. The cyclopropyl and furan-3-yl substituents modulate this equilibrium differently than alternative substitution patterns. Tautomerism in pyrimidin-4-ols has been demonstrated to affect hydrogen-bonding networks, crystallinity, and target recognition [2]. The equilibrium between the 4[1H]-pyrimidinone and pyrimidin-4-ol forms can enable the same compound to engage different binding pockets depending on cellular microenvironment conditions, a property not shared by 4-amino or 4-chloro analogs .

tautomerism keto-enol equilibrium molecular recognition drug design

Scientific Applications of 2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol


RIPK1-Mediated Necroptosis Studies

Based on the documented IC50 of 140 nM against RIPK1, 2-cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol is appropriate for in vitro studies investigating RIPK1-dependent necroptotic signaling pathways [1][2]. The compound's defined potency enables dose-response studies in cellular models of necroptosis, including TNFα-induced cell death assays in FADD-deficient Jurkat cells or similar RIPK1-dependent systems. Researchers evaluating RIPK1 as a therapeutic target in inflammatory diseases, neurodegenerative disorders, or cancer metastasis may employ this compound as a structurally defined chemical probe with patent-validated activity [1][2].

hPXR and CYP3A4 Drug Metabolism

With an IC50 of 1.52 µM in hPXR transactivation assays in HepG2 cells, this compound serves as a validated tool for studying nuclear receptor-mediated regulation of drug-metabolizing enzymes [1]. The quantitative antagonist activity against hPXR enables its use in studies examining the role of PXR in CYP3A4 induction, drug-drug interaction potential, and xenobiotic sensing mechanisms. The compound's activity is comparable to structurally distinct analogs LC-82 and LC-88 (EC50 ~1.40 µM), providing researchers with chemically diverse options for orthogonal validation of PXR-dependent effects [2].

Furanopyrimidine Kinase Inhibitor SAR

The combination of furan-3-yl substitution and cyclopropyl-2-yl conformational constraint defines a specific pharmacophore geometry documented in kinase inhibitor patents [1]. Researchers engaged in medicinal chemistry optimization of RIPK1 inhibitors or broader furanopyrimidine-based kinase inhibitor programs may utilize this compound as a defined reference point for SAR exploration [2]. The compound's structure permits systematic variation at the 4-position (through O-alkylation) or the furan ring (through electrophilic substitution) to probe kinase selectivity and potency relationships [1].

Chemical Probe Development for Target Deconvolution

As a compound with defined molecular structure (C11H10N2O2, MW 202.21) and documented activity in multiple patent filings, 2-cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol is suitable for derivatization into affinity probes, fluorescent conjugates, or biotinylated analogs for target engagement studies [1]. The pyrimidin-4-ol core provides a handle for functionalization while maintaining the core pharmacophore elements (cyclopropyl, furan-3-yl) required for target recognition. Researchers investigating RIPK1 cellular localization, binding partners, or downstream signaling networks may develop probe molecules based on this scaffold [2].

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